molecular formula C8H10BrNO3 B14452368 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide CAS No. 78378-16-2

1-(Acetyloxy)-4-methoxypyridin-1-ium bromide

Cat. No.: B14452368
CAS No.: 78378-16-2
M. Wt: 248.07 g/mol
InChI Key: UUEPNSGWBKZIGY-UHFFFAOYSA-M
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Description

1-(Acetyloxy)-4-methoxypyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with acetyloxy and methoxy groups

Preparation Methods

The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide typically involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylated product, which is then treated with hydrobromic acid to yield the final bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Acetyloxy)-4-methoxypyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Acetyloxy)-4-methoxypyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

1-(Acetyloxy)-4-methoxypyridin-1-ium bromide can be compared with other similar compounds, such as:

    1-(Acetyloxy)-4-methylpyridin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.

    1-(Acetyloxy)-4-chloropyridin-1-ium bromide: Similar structure but with a chloro group instead of a methoxy group.

    1-(Acetyloxy)-4-hydroxypyridin-1-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group

Properties

CAS No.

78378-16-2

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

(4-methoxypyridin-1-ium-1-yl) acetate;bromide

InChI

InChI=1S/C8H10NO3.BrH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

UUEPNSGWBKZIGY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[N+]1=CC=C(C=C1)OC.[Br-]

Origin of Product

United States

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